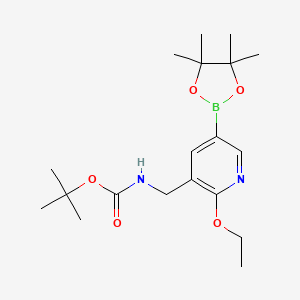![molecular formula C6H5NOS B6323114 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one CAS No. 1078149-76-4](/img/structure/B6323114.png)
5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one
説明
5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one is a chemical compound with the molecular formula C6H5NOS and a molecular weight of 139.175 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in various studies. For instance, a series of conjugated D–π–A copolymers based on a (5-hexyltridecyl)-4H-thieno[2,3-c]pyrrol-4-one acceptor unit were synthesized for the development of better photovoltaic polymers . Another study reported the synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .Molecular Structure Analysis
The molecular structure of this compound has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compound has a density of 1.4±0.1 g/cm3 .Physical and Chemical Properties Analysis
This compound has a boiling point of 415.4±34.0 °C at 760 mmHg and a flash point of 205.0±25.7 °C . The exact mass of the compound is 139.009186 .科学的研究の応用
Synthesis and Characterization
Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives : Hexahydro-2H-thieno[2,3-c]pyrrole is a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Derivatives of this scaffold were synthesized through practical methods, demonstrating its potential for creating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
Synthesis of Pyrrolo-Thieno-Diazepines : 5,6-Dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines were synthesized from 1-[3-(thienyl-2-aminomethyl)]pyrrole, highlighting a convenient method for preparing these compounds, which are potentially useful in various research applications (Vega & Gil, 1991).
Preparation of Thieno-Isoindigo Derivatives : A thieno-isoindigo derivative was synthesized and used to create a donor−acceptor conjugated polymer, demonstrating applications in field-effect transistors and photothermal conversion. This illustrates the material's utility in electronic and energy-related applications (Zhang et al., 2017).
Chemical Reactions and Transformations
Diels-Alder Reactions : Thieno[2,3-c]pyrroles underwent Diels-Alder reactions with reactive dienophiles. This showcases the compound's reactivity and potential use in creating complex molecular structures (Sha & Tsou, 1990).
Condensation Products for Potential Medicinal Use : Thiophene-3,4-dicarbaldehyde reacted with aromatic amines to yield N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles, indicating potential use in developing analgesic and anti-inflammatory agents (Benachenhou et al., 1988).
Novel Applications and Syntheses
Synthesis of Pyrrylthieno-Pyrimidines : Novel 4-methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines were synthesized, expanding the chemical space of thieno-pyrrole derivatives for potential pharmaceutical and material science applications (Bakhite et al., 2002).
Building Blocks for Combinatorial Chemistry : 4H-Thieno[3,2-b]pyrroles were used in the creation of novel heterocyclic combinatorial libraries, highlighting their role as versatile building blocks in synthetic chemistry (Ilyin et al., 2007).
将来の方向性
The future directions for the research on 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one could involve exploring its potential applications in various fields such as medicinal chemistry, given its structural similarity to compounds that have shown significant biological activity . Further studies could also focus on the synthesis of new derivatives and their potential applications.
作用機序
Mode of Action
It is known that the compound belongs to a class of heterocyclic compounds, which are often involved in various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities , suggesting that 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one may have similar effects.
生化学分析
Biochemical Properties
5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling and regulation . Moreover, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
特性
IUPAC Name |
5,6-dihydrothieno[2,3-c]pyrrol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-6-4-1-2-9-5(4)3-7-6/h1-2H,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQRHHVGNIRQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CS2)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione](/img/structure/B6323045.png)


![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)









